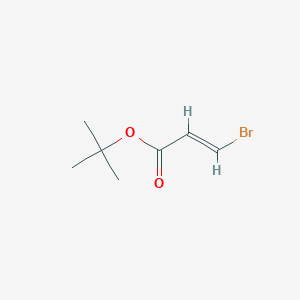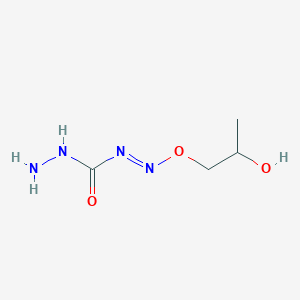
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which makes it a versatile intermediate for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride typically involves the reaction of 1H-indole-3-sulfonyl chloride with 2-methylallyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers several advantages, including improved reaction control, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
科学研究应用
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, and sulfonothioate linkages with nucleophilic amino acid residues in proteins. This covalent modification can lead to changes in the activity and function of the target proteins, making it a useful tool for studying enzyme inhibition and protein function.
相似化合物的比较
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride can be compared with other similar compounds such as:
1H-indole-3-sulfonyl chloride: Lacks the 2-methylallyl group, making it less versatile for certain synthetic applications.
1-(2-Methylallyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-(2-Methylallyl)-1H-indole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, making it less reactive but more stable.
The presence of the sulfonyl chloride group in this compound makes it a highly reactive and versatile intermediate for the synthesis of various biologically active molecules, setting it apart from other similar compounds.
属性
分子式 |
C12H12ClNO2S |
|---|---|
分子量 |
269.75 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-9(2)7-14-8-12(17(13,15)16)10-5-3-4-6-11(10)14/h3-6,8H,1,7H2,2H3 |
InChI 键 |
KXDYJQUEEMHXJY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)




![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)


![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
